2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This method uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile . The reaction conditions typically involve mild temperatures and the presence of a suitable catalyst to facilitate the cycloaddition process.
Chemical Reactions Analysis
2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can be further functionalized through cyclization reactions, often involving radical intermediates.
Scientific Research Applications
2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can form covalent bonds with target proteins, leading to the inhibition of their activity. This mechanism is particularly relevant in the development of covalent inhibitors for therapeutic applications . The pathways involved in its action often include the modulation of enzyme activity and interference with cellular signaling processes .
Comparison with Similar Compounds
2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Trifluoromethyl imidazo[1,2-a]pyridines: These compounds share a similar trifluoromethyl group but differ in the substitution pattern on the phenyl ring.
Imidazo[1,2-a]pyrazines: These compounds have a similar core structure but differ in the nitrogen atom placement within the ring system.
Imidazo[1,2-a]pyridinones: These derivatives contain an additional oxygen atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
944580-84-1 |
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Molecular Formula |
C14H8F3IN2 |
Molecular Weight |
388.13 g/mol |
IUPAC Name |
2-(4-iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3IN2/c15-14(16,17)12-2-1-3-13-19-11(8-20(12)13)9-4-6-10(18)7-5-9/h1-8H |
InChI Key |
JGLKPSADNVRHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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